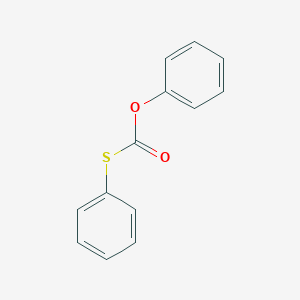
Phenyl phenylsulfanylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl phenylsulfanylformate, also known as PPSF, is a versatile organic compound that has gained significant attention in the field of chemical research. PPSF is a colorless liquid that is soluble in organic solvents and has a molecular weight of 252.33 g/mol. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Phenyl phenylsulfanylformate is not well understood. However, it is believed that Phenyl phenylsulfanylformate acts as a reactive intermediate in various chemical reactions. Phenyl phenylsulfanylformate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. Phenyl phenylsulfanylformate can also undergo elimination reactions to form various products.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Phenyl phenylsulfanylformate are not well studied. However, it is believed that Phenyl phenylsulfanylformate can interact with various enzymes and proteins in the body, leading to various biological effects. Phenyl phenylsulfanylformate has been shown to have antimicrobial and antitumor activity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl phenylsulfanylformate has several advantages for lab experiments. Phenyl phenylsulfanylformate is a stable compound that can be easily synthesized in large quantities. Phenyl phenylsulfanylformate is also a versatile compound that can be used as a starting material for the synthesis of various compounds. However, Phenyl phenylsulfanylformate has some limitations for lab experiments. Phenyl phenylsulfanylformate is a toxic compound that requires careful handling. Phenyl phenylsulfanylformate is also a reactive compound that can undergo various chemical reactions, making it difficult to control the reaction conditions.
Direcciones Futuras
There are several future directions for Phenyl phenylsulfanylformate research. One direction is to study the mechanism of action of Phenyl phenylsulfanylformate in more detail. Understanding the mechanism of action of Phenyl phenylsulfanylformate can lead to the development of new drugs and materials. Another direction is to study the biological effects of Phenyl phenylsulfanylformate in more detail. Studying the biological effects of Phenyl phenylsulfanylformate can lead to the development of new drugs with improved efficacy and safety. Finally, another direction is to explore new synthetic routes for Phenyl phenylsulfanylformate. Developing new synthetic routes for Phenyl phenylsulfanylformate can lead to more efficient and cost-effective production of Phenyl phenylsulfanylformate and its derivatives.
Métodos De Síntesis
Phenyl phenylsulfanylformate can be synthesized by the reaction between phenylsulfinyl chloride and phenyl formate in the presence of a base. The reaction takes place at room temperature and yields Phenyl phenylsulfanylformate as a product. The purity of the product can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Phenyl phenylsulfanylformate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Phenyl phenylsulfanylformate has been used as a starting material for the synthesis of various drugs. For example, Phenyl phenylsulfanylformate has been used in the synthesis of a potent antitumor agent, which has shown promising results in preclinical studies. Phenyl phenylsulfanylformate has also been used in the synthesis of a novel class of antibacterial agents, which have shown activity against drug-resistant strains of bacteria.
In the field of agrochemicals, Phenyl phenylsulfanylformate has been used as a precursor for the synthesis of various herbicides and insecticides. Phenyl phenylsulfanylformate has also been used in the synthesis of a novel class of plant growth regulators, which have shown promising results in increasing crop yield.
In the field of materials science, Phenyl phenylsulfanylformate has been used as a monomer for the synthesis of various polymers. Phenyl phenylsulfanylformate-based polymers have shown excellent thermal stability and mechanical properties, making them suitable for various applications, including coatings, adhesives, and composites.
Propiedades
Número CAS |
13509-33-6 |
|---|---|
Nombre del producto |
Phenyl phenylsulfanylformate |
Fórmula molecular |
C13H10O2S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
phenyl phenylsulfanylformate |
InChI |
InChI=1S/C13H10O2S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
OFQZNOASYRWCLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |
Sinónimos |
Thiocarbonic acid O,S-diphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



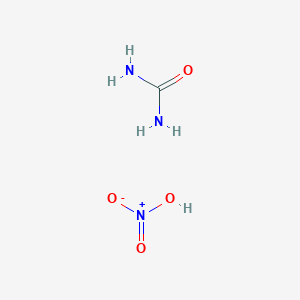
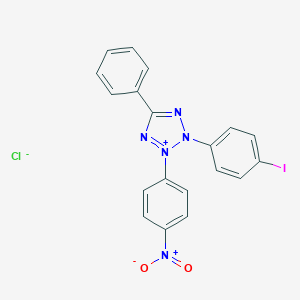
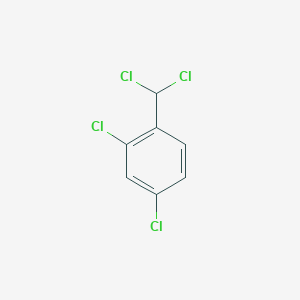

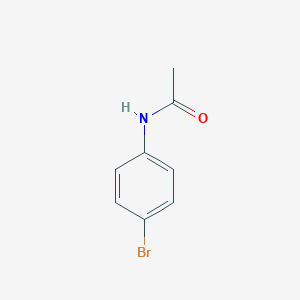
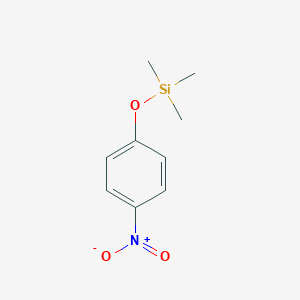
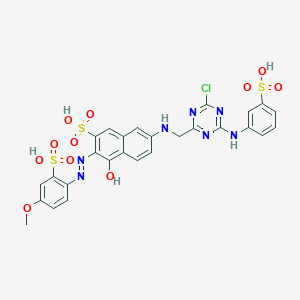
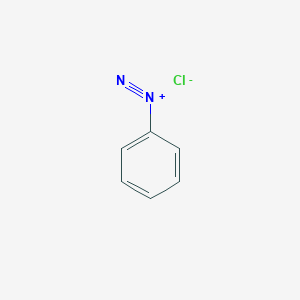
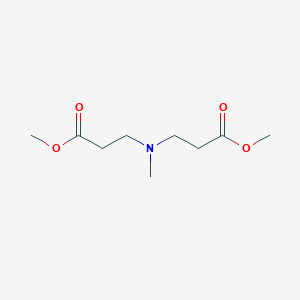
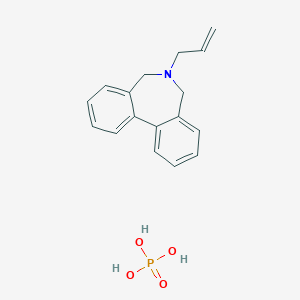
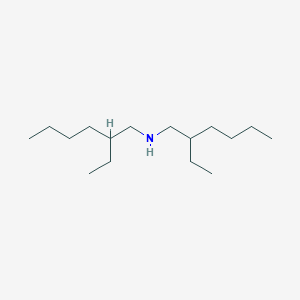
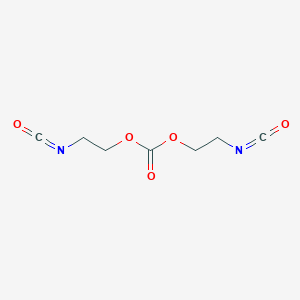
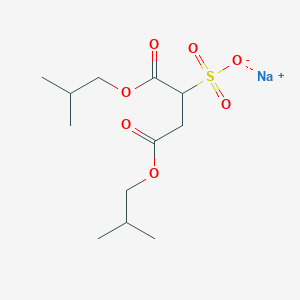
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)